3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine 3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine
Brand Name: Vulcanchem
CAS No.: 2640960-39-8
VCID: VC11852140
InChI: InChI=1S/C17H21N3O2S/c1-12-9-18-6-3-15(12)22-10-14-4-7-20(8-5-14)17(21)16-13(2)19-11-23-16/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3
SMILES: CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=C(N=CS3)C
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.4 g/mol

3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine

CAS No.: 2640960-39-8

Cat. No.: VC11852140

Molecular Formula: C17H21N3O2S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine - 2640960-39-8

Specification

CAS No. 2640960-39-8
Molecular Formula C17H21N3O2S
Molecular Weight 331.4 g/mol
IUPAC Name [4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Standard InChI InChI=1S/C17H21N3O2S/c1-12-9-18-6-3-15(12)22-10-14-4-7-20(8-5-14)17(21)16-13(2)19-11-23-16/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3
Standard InChI Key FMJKWGLDISHBBD-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=C(N=CS3)C
Canonical SMILES CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=C(N=CS3)C

Introduction

The compound 3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic molecule that combines elements of pyridine, piperidine, and thiazole rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.

Synthesis

The synthesis of 3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves several steps:

  • Preparation of 4-Methyl-1,3-Thiazole-5-Carbonyl Chloride: This compound, with a CAS number of 54237-09-1, is a key intermediate. It can be synthesized through the reaction of 4-methylthiazole with chloroformylating agents .

  • Coupling with Piperidine: The carbonyl chloride is then coupled with piperidine to form the piperidin-4-yl carbamate derivative.

  • Introduction of the Pyridine Moiety: The final step involves attaching the piperidine derivative to a pyridine ring via a methoxy linker.

Biological Activity

While specific biological activity data for 3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine is not readily available, compounds with similar structures have shown potential in various therapeutic areas, including neurological disorders and cancer treatment. The presence of a thiazole ring, known for its bioactivity, suggests potential applications in drug development.

Research Findings

Research on compounds with similar structures indicates that modifications to the pyridine and piperidine rings can significantly affect biological activity. For instance, substituents on the pyridine ring can alter the compound's ability to interact with biological targets, while modifications to the piperidine ring can influence pharmacokinetic properties.

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